molecular formula C26H28N4O3S B2392147 N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536708-40-4

N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2392147
CAS No.: 536708-40-4
M. Wt: 476.6
InChI Key: JYAVAALIBIHNTQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of pyrimidoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidoindole core, followed by the introduction of the ethoxyphenyl and cyclohexyl groups. The final step involves the formation of the sulfanylacetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: It might find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is not well-understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidoindole derivatives with different substituents. Examples include:

  • N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
  • N-cyclohexyl-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

Uniqueness

The uniqueness of N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide lies in its specific substituents, which can influence its chemical properties and biological activity. The ethoxyphenyl group, in particular, may confer unique binding interactions and pharmacokinetic properties compared to other derivatives.

Properties

IUPAC Name

N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-2-33-19-14-12-18(13-15-19)30-25(32)24-23(20-10-6-7-11-21(20)28-24)29-26(30)34-16-22(31)27-17-8-4-3-5-9-17/h6-7,10-15,17,28H,2-5,8-9,16H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAVAALIBIHNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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